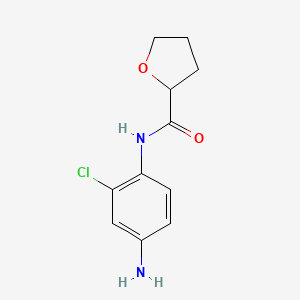

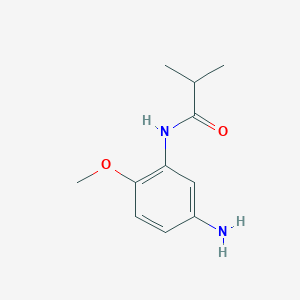

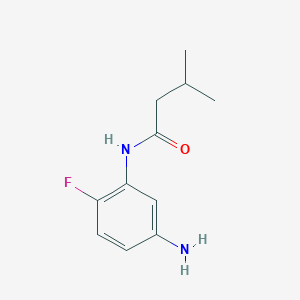

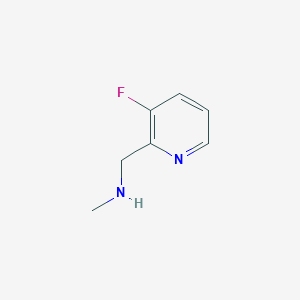

![molecular formula C12H9F3N2 B1320517 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline CAS No. 886361-00-8](/img/structure/B1320517.png)

3-[5-(Trifluoromethyl)-2-pyridinyl]aniline

説明

3-[5-(Trifluoromethyl)-2-pyridinyl]aniline is a useful research compound. Its molecular formula is C12H9F3N2 and its molecular weight is 238.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Fungicide Development

- Fluazinam Synthesis : A study by Jeon et al. (2013) discussed the crystal structure of a compound similar to 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline, known as fluazinam. This compound, a fungicide, showcases a dihedral angle between the pyridine and benzene ring planes, contributing to its chemical properties and effectiveness (Youngeun Jeon, Jineun Kim, Sangjin Lee, & Tae Ho Kim, 2013).

Synthesis of Complexes for Polymerization

- Silver(I)-pyridinyl Schiff Base Complexes : E. Njogu et al. (2017) synthesized novel complexes using 2-pyridinyl Schiff base ligands, demonstrating their application in the ring-opening polymerization of ε-caprolactone. These findings highlight the potential of pyridinyl compounds in complex formation and polymer science (E. Njogu, Bernard Omondi, & V. Nyamori, 2017).

Drug Potential and Chemical Interactions

- Behavior with Molecular Iodine : A study by Chernov'yants et al. (2011) examined 5-trifluoromethyl-pyridine-2-thione, a compound similar to this compound, and its interaction with molecular iodine. This research offers insights into the potential pharmaceutical applications of such compounds (M. S. Chernov'yants, I. V. Burykin, Z. Starikova, & N. E. Erofeev, 2011).

Applications in Organic Chemistry

- Dehydrogenative Cross-Coupling : Wang et al. (2019) found that 3,5-bis(trifluoromethyl)aniline, closely related to the compound , efficiently directed the palladium-catalyzed dehydrogenative cross-coupling of benzaldehydes with arenes. This highlights its utility in creating diverse organic compounds (Yi‐Feng Wang, Wengang Xu, Bingfeng Sun, Qinqin Yu, Tuanjie Li, & Fang-Lin Zhang, 2019).

Fluorination Processes

- Interaction with Xenon Difluoride : Research by Anand and Filler (1976) on the fluorination of nitrogen-containing aromatics, including pyridine, shows the reactivity of similar compounds with xenon difluoride, important in the development of fluorinated organic compounds (S. P. Anand & Robert Filler, 1976).

作用機序

Target of Action

It’s known that many trifluoromethyl-containing compounds interact with various enzymes and receptors in the body .

Mode of Action

Trifluoromethyl groups in general are known to enhance the lipophilicity of compounds, which can improve their interaction with biological targets .

Biochemical Pathways

Trifluoromethyl-containing compounds can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The trifluoromethyl group can enhance the metabolic stability of compounds, potentially affecting their bioavailability .

Result of Action

The effects would depend on the specific biological targets of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline. Factors such as pH, temperature, and the presence of other compounds can potentially affect the activity of the compound .

生化学分析

Biochemical Properties

3-[5-(Trifluoromethyl)-2-pyridinyl]aniline plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The trifluoromethyl group enhances the compound’s binding affinity to the enzyme’s active site, leading to competitive inhibition. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein conformation and function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of downstream targets. This compound also affects gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Upon entering the cell, this compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, the compound can modulate gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can degrade over extended periods, leading to reduced efficacy. Long-term studies have shown that this compound can cause persistent changes in cellular function, including altered gene expression and metabolic profiles. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions result in the formation of metabolites that can be further processed or excreted from the body. The interaction of this compound with metabolic enzymes can also affect the overall metabolic flux and levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature and can be actively transported by specific transporters. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific compartments. This distribution pattern affects the compound’s localization and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or nucleus, where it exerts its effects on cellular function. The localization of this compound within subcellular compartments can impact its activity and function, highlighting the importance of understanding its distribution within the cell .

特性

IUPAC Name |

3-[5-(trifluoromethyl)pyridin-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)9-4-5-11(17-7-9)8-2-1-3-10(16)6-8/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHNOBLOCBYEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594700 | |

| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-00-8 | |

| Record name | 3-[5-(Trifluoromethyl)-2-pyridinyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

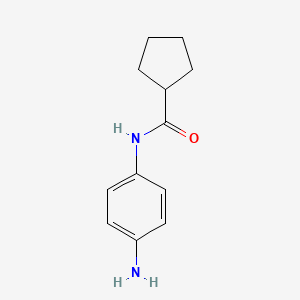

![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)